molecular formula C19H27N3O B14403844 7-Decanehydrazonoylquinolin-8-ol

7-Decanehydrazonoylquinolin-8-ol

Katalognummer: B14403844
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: WBHRECSKSULLIM-OQKWZONESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Decanehydrazonoylquinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring fused with a decanehydrazonoyl group. The quinoline moiety is known for its wide range of biological activities, making this compound of significant interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Decanehydrazonoylquinolin-8-ol typically involves the reaction of quinolin-8-ol with decanehydrazonoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Decanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

7-Decanehydrazonoylquinolin-8-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Decanehydrazonoylquinolin-8-ol involves its interaction with specific molecular targets within cells. The compound is known to chelate metal ions, which can disrupt essential biological processes. For example, it can inhibit the activity of metalloenzymes by binding to their active sites. Additionally, the compound can interfere with DNA replication and repair processes, leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Decanehydrazonoylquinolin-8-ol stands out due to its unique hydrazonoyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H27N3O

Molekulargewicht

313.4 g/mol

IUPAC-Name

7-decanehydrazonoylquinolin-8-ol

InChI

InChI=1S/C19H27N3O/c1-2-3-4-5-6-7-8-11-17(22-20)16-13-12-15-10-9-14-21-18(15)19(16)23/h9-10,12-14,23H,2-8,11,20H2,1H3/b22-17+

InChI-Schlüssel

WBHRECSKSULLIM-OQKWZONESA-N

Isomerische SMILES

CCCCCCCCC/C(=N\N)/C1=C(C2=C(C=CC=N2)C=C1)O

Kanonische SMILES

CCCCCCCCCC(=NN)C1=C(C2=C(C=CC=N2)C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.